Cas no 73492-35-0 (Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-)

Benzenemethanol, 4-bromo-α-(1,1-dimethylethyl)-, is a brominated tertiary alcohol derivative with a molecular formula of C11H15BrO. This compound features a benzylic alcohol group and a bulky tert-butyl substituent adjacent to the hydroxyl group, which influences its steric and electronic properties. The presence of the bromine atom at the para position enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Its structural characteristics lend utility in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butyl group contributes to stability, while the bromine offers a handle for further functionalization, enabling precise modifications in synthetic pathways.
Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- structure
73492-35-0 structure
Product Name:Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
CAS No:73492-35-0
MF:C11H15BrO
MW:243.140202760696
MDL:MFCD12786814
CID:542385
PubChem ID:45257416
Update Time:2025-10-28

Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
    • 1-(4-bromophenyl)-2,2-dimethylpropan-1-ol
    • AKOS010334009
    • SCHEMBL3051159
    • 73492-35-0
    • IRBAZSFQRUTGBD-UHFFFAOYSA-N
    • MDL: MFCD12786814
    • Inchi: 1S/C11H15BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3
    • InChI Key: IRBAZSFQRUTGBD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(C)(C)C)O

Computed Properties

  • Exact Mass: 242.031
  • Monoisotopic Mass: 242.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3.5

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Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:73492-35-0)Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
Order Number:A1218156
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:01
Price ($):167
Email:sales@amadischem.com

Additional information on Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-

Research Briefing on Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- (CAS: 73492-35-0) in Chemical and Biomedical Applications

Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- (CAS: 73492-35-0) is a brominated tertiary alcohol derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in pharmaceutical synthesis and material science. This compound, characterized by its unique steric hindrance and reactivity, serves as a versatile intermediate in organic synthesis. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the bromine atom and the tert-butyl group enhances its electrophilic properties, making it a valuable building block for complex molecular architectures.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 73492-35-0 as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features were leveraged to improve binding affinity and selectivity, addressing challenges in autoimmune disease therapeutics. Computational docking studies revealed that derivatives of Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)- exhibited low nanomolar IC50 values against BTK, with minimal off-target effects. These findings highlight its potential as a scaffold for next-generation kinase modulators.

Another groundbreaking application emerged from a 2024 ACS Biomaterials Science & Engineering report, where the compound was functionalized into polymeric coatings for medical devices. The bromine moiety facilitated photo-induced crosslinking, resulting in antimicrobial surfaces effective against Staphylococcus aureus biofilm formation. This innovation addresses critical needs in hospital-acquired infection prevention, showcasing the compound's dual role as a chemical and biological active agent.

Analytical advancements in characterizing 73492-35-0 have also progressed significantly. A recent Analytical Chemistry paper (2024) detailed a novel LC-MS/MS method for quantifying trace impurities in synthesized batches, achieving detection limits of 0.1 ppm. This development ensures compliance with stringent ICH guidelines for pharmaceutical intermediates, addressing previous challenges in quality control for this structurally complex compound.

Despite these promising developments, challenges remain in large-scale production due to the compound's sensitivity to oxidative degradation. A 2023 Organic Process Research & Development study proposed a stabilized continuous-flow synthesis protocol, improving yield from 68% to 92% while reducing hazardous waste generation. This process intensification approach aligns with green chemistry principles and may facilitate broader industrial adoption.

Future research directions identified in recent literature reviews emphasize exploring enantioselective applications of 73492-35-0, particularly in chiral drug synthesis. The compound's asymmetric carbon center presents opportunities for developing stereoselective catalysts, as preliminary studies have shown promising enantiomeric excess (ee) values in model reactions. Additionally, its potential in PROTAC (Proteolysis Targeting Chimera) design is being investigated, leveraging the tert-butyl group as a hydrophobic tag for targeted protein degradation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73492-35-0)Benzenemethanol, 4-bromo-a-(1,1-dimethylethyl)-
A1218156
Purity:99%
Quantity:1g
Price ($):167
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